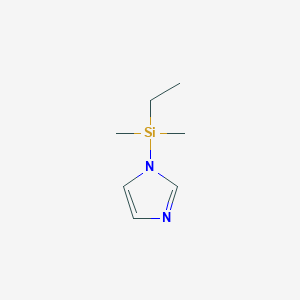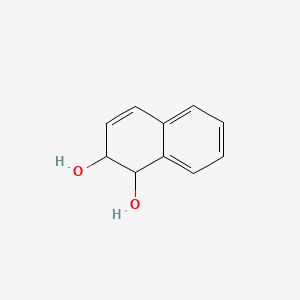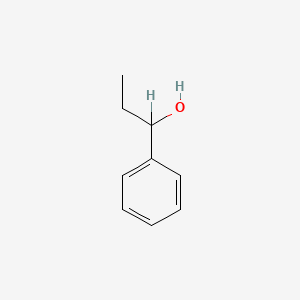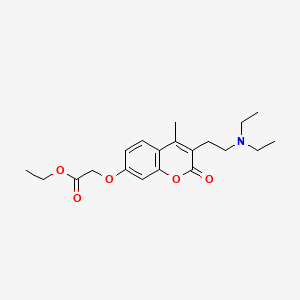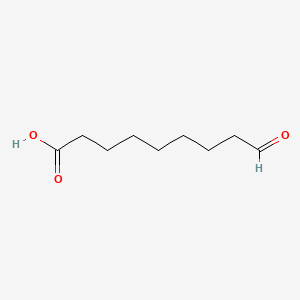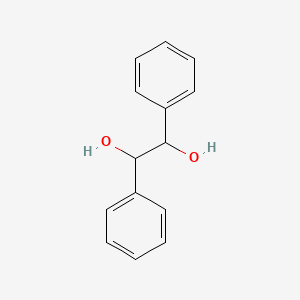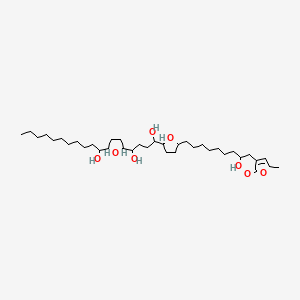![molecular formula C24H27ClN4O3 B1198844 3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1198844.png)
3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea is a member of quinolines.
Aplicaciones Científicas De Investigación
Synthesis of New Compounds
- A study developed a multi-step synthetic protocol for new dihydropyrimidinones featuring a quinolynyl methoxy phenyl moiety, starting from 2-chloro-3-formyl quinolines. This synthesis involves a Biginelli reaction mediated by a dicationic ionic liquid, highlighting a method for creating complex molecules with potential biological activity (Jawale et al., 2011).
Antimicrobial and Larvicidal Activities
- Another research synthesized a series of compounds by cyclization of related precursors with 3-amino-5-methylisoxazole, leading to compounds exhibiting significant antibacterial, antifungal, and mosquito larvicidal activities. This indicates the potential use of such compounds in developing new antimicrobial and pest control agents (Rajanarendar et al., 2010).
Hypotensive Agents
- In the context of cardiovascular research, one study synthesized derivatives with modifications on 3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline dione to evaluate their hypotensive activities. Compounds with certain substituents showed significant activity in relaxing blood vessels, suggesting their potential as hypotensive agents (Eguchi et al., 1991).
Pharmacologically Relevant Compounds
- Research into pharmacologically relevant bifunctional compounds incorporating chloroquinoline and dihydropyrimidone moieties has led to the synthesis of complex molecules with detailed structural analysis through X-ray crystallography. These compounds are of interest for their potential medicinal properties (Watermeyer et al., 2009).
Propiedades
Nombre del producto |
3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea |
|---|---|
Fórmula molecular |
C24H27ClN4O3 |
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-pyrrolidin-1-ylethyl)urea |
InChI |
InChI=1S/C24H27ClN4O3/c1-32-19-8-9-21-17(15-19)14-18(23(30)26-21)16-29(13-12-28-10-4-5-11-28)24(31)27-22-7-3-2-6-20(22)25/h2-3,6-9,14-15H,4-5,10-13,16H2,1H3,(H,26,30)(H,27,31) |
Clave InChI |
YNGXAIGJLHEMHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CCN3CCCC3)C(=O)NC4=CC=CC=C4Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



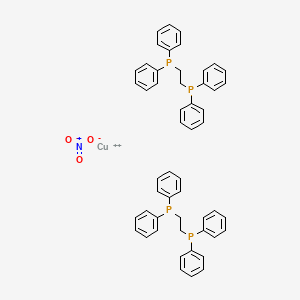
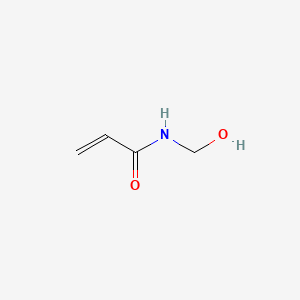
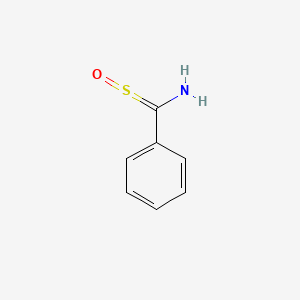
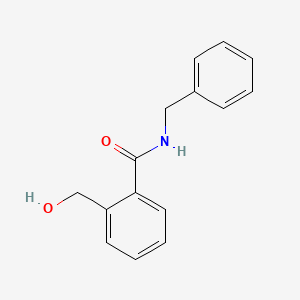
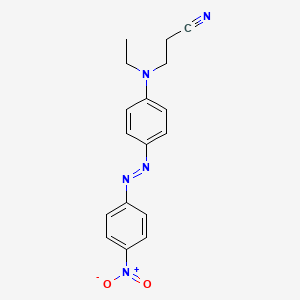
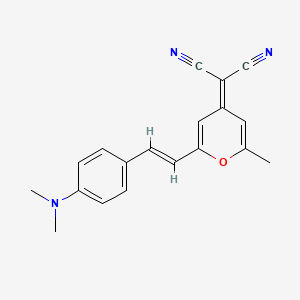
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1198774.png)
